molecular formula C12H17N3O B1394014 [(1-Isonicotinoylpiperidin-4-yl)methyl]amine CAS No. 1247536-10-2

[(1-Isonicotinoylpiperidin-4-yl)methyl]amine

Cat. No. B1394014
M. Wt: 219.28 g/mol
InChI Key: BVEUTZMIBYTKEM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[(1-Isonicotinoylpiperidin-4-yl)methyl]amine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to an isonicotinoyl group and a methylamine group.

Relevant Papers One relevant paper titled “Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs)” discusses the discovery of a selective c-KIT inhibitor, which effectively affected c-KIT-mediated signaling pathways and induced apoptosis as well as cell cycle arrest .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

    • Description: A key intermediate in the preparation of premafloxacin, an antibiotic. It details a stereoselective process for its preparation, highlighting an asymmetric Michael addition and a stereoselective alkylation.
    • Source: (Fleck et al., 2003).
  • Synthesis of N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine

    • Description: Focuses on the design, synthesis, and evaluation of new indole derivatives. One such compound is identified as a cholinesterase and monoamine oxidase dual inhibitor.
    • Source: (Bautista-Aguilera et al., 2014).
  • Synthesis of (±)-methyl-(1 -aryl-4-pyridin-3-yl-but-3-enyl)-amines

    • Description: Presents an efficient synthetic route for derivatives of trans-metanicotine, with potential clinical applications for Alzheimer’s disease.
    • Source: (Jang et al., 2001).
  • Synthesis of triazine linked pyrazole heterocyclics

    • Description: Discusses the synthesis of heterocyclic compounds by cyclocondensation and their evaluation for antitubercular and antimicrobial potential.
    • Source: (Deohate & Mulani, 2020).

Catalysis and Chemical Reactions

  • Group 10 Metal Aminopyridinato Complexes

    • Description: Details the synthesis of aminopyridinato complexes and their application as catalysts in aryl-Cl activation and hydrosilane polymerization.
    • Source: (Deeken et al., 2006).
  • Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines

    • Description: Describes a reductive amination process using Co3O4-based catalysts for the synthesis of N‐methylated and N‐alkylated amines.
    • Source: (Senthamarai et al., 2018).
  • A Practical Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid

    • Description: Presents a simple and efficient synthesis process for a key precursor in the production of imatinib.
    • Source: (Koroleva et al., 2012).

Applications in Material Science and Biochemistry

  • Effect of Pyrimidinic Schiff Bases on Corrosion

    • Description: Studies the efficiency of benzylidene-pyrimidin-2-yl-amine compounds as corrosion inhibitors for mild steel.
    • Source: (Ashassi-Sorkhabi et al., 2005).
  • Synthesis, Antimicrobial and Cytotoxic Activity of Novel Azetidine-2-one Derivatives

    • Description: Investigates the preparation and biological activity of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines.
    • Source: (Noolvi et al., 2014).

properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11/h1-2,5-6,10H,3-4,7-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEUTZMIBYTKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Isonicotinoylpiperidin-4-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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